Giredestrant - 1953133-47-5

Giredestrant

Catalog Number: EVT-505568
CAS Number: 1953133-47-5
Molecular Formula: C27H31F5N4O
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Giredestrant is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, giredestrant specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
Overview

Giredestrant is an investigational compound classified as a selective estrogen receptor antagonist and degrader, specifically targeting estrogen receptor-positive breast cancer. It is designed to inhibit estrogen signaling by binding to estrogen receptors and promoting their degradation, thereby reducing the proliferation of cancer cells that rely on estrogen for growth. Giredestrant is currently being evaluated in clinical trials, particularly for patients with locally advanced or metastatic breast cancer who have previously undergone endocrine therapy.

Source and Classification

Giredestrant, also known by its developmental code GDC-9545, falls under the category of selective estrogen receptor degraders. This class of drugs aims to provide an alternative to traditional endocrine therapies by not only blocking estrogen receptors but also promoting their degradation. The compound is synthesized through advanced organic chemistry techniques and is undergoing rigorous testing in clinical settings to assess its efficacy and safety profiles in treating estrogen receptor-positive breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Giredestrant involves several key steps that utilize sophisticated organic synthesis techniques. One notable method includes the Pictet–Spengler reaction, which is leveraged for constructing the core structure of the molecule. The process also incorporates a convergent manufacturing approach that enhances yield and efficiency. A robust aziridine synthesis has been developed as part of this process, allowing for the production of critical intermediates necessary for Giredestrant's synthesis .

Key Steps in Synthesis

  1. Pictet–Spengler Reaction: This reaction is utilized to form the indole structure integral to Giredestrant.
  2. Aziridine Synthesis: A Wenker aziridine synthesis method is employed to create essential intermediates.
  3. C-N Coupling Reactions: These reactions are crucial for forming carbon-nitrogen bonds that are pivotal in constructing the final molecular architecture.
Molecular Structure Analysis

Structure and Data

Giredestrant features a complex molecular structure characterized by its selective binding affinity for estrogen receptors. The molecular formula for Giredestrant is C23_{23}H28_{28}F2_{2}N2_{2}O3_{3}, with a molecular weight of approximately 422.48 g/mol. The structural analysis reveals multiple functional groups that facilitate its mechanism of action, including fluorinated motifs that enhance its pharmacological properties .

Structural Features

  • Fluorine Atoms: These contribute to increased metabolic stability.
  • Indole Core: A significant feature that aids in receptor binding.
  • Side Chains: Tailored to optimize interaction with estrogen receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Giredestrant undergoes various chemical reactions during its metabolism and interaction with biological systems. The primary reaction mechanism involves binding to estrogen receptors, leading to receptor degradation through ubiquitin-proteasome pathways. This process effectively reduces the levels of active estrogen receptors within cancer cells, inhibiting their growth and proliferation.

Key Reaction Mechanisms

  1. Binding Affinity: Giredestrant binds selectively to estrogen receptors, preventing estrogen from exerting its effects.
  2. Receptor Degradation: Promotes the ubiquitination of bound receptors, leading to their degradation in proteasomes.
  3. Signal Transduction Inhibition: Disrupts downstream signaling pathways associated with cell proliferation.
Mechanism of Action

Process and Data

  • Receptor Binding: High-affinity binding results in effective blockade of estrogen signaling.
  • Degradation Pathway: The drug enhances proteasomal degradation pathways, leading to diminished receptor availability.
  • Clinical Outcomes: Preliminary studies indicate potential benefits in progression-free survival among patients with specific mutations (e.g., ESR1 mutations) compared to traditional therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits stability under various conditions but requires protection from light.

Chemical Properties

  • pH Stability Range: Effective within physiological pH ranges.
  • Metabolic Stability: Designed for prolonged action with minimal first-pass metabolism.

Relevant data indicate that Giredestrant maintains a favorable safety profile comparable to existing endocrine therapies while demonstrating unique pharmacokinetic properties that enhance its therapeutic potential .

Applications

Giredestrant is primarily investigated for its application in treating estrogen receptor-positive breast cancer, particularly in patients who have experienced disease progression after prior endocrine therapies. Its dual action as an antagonist and degrader positions it as a promising candidate within the evolving landscape of targeted breast cancer therapies.

Scientific Uses

  • Clinical Trials: Currently undergoing phase Ia/b trials assessing efficacy and safety in advanced breast cancer settings.
  • Combination Therapies: Evaluated in conjunction with other agents like palbociclib to enhance therapeutic outcomes .
  • Research Tool: Used in studies exploring mechanisms of resistance in hormone-dependent cancers.
Introduction to Giredestrant in the Context of Estrogen Receptor-Positive Breast Cancer

Historical Evolution of Selective Estrogen Receptor Degraders (SERDs)

The therapeutic targeting of estrogen signaling dates to the 1970s with the introduction of tamoxifen (a selective estrogen receptor modulator, SERM) and later aromatase inhibitors (AIs). While effective, these agents face limitations: SERMs exhibit partial agonist activity in certain tissues, and AIs are ineffective against constitutively active estrogen receptor mutants. Fulvestrant, the first-in-class SERD approved in 2002, represented a paradigm shift by degrading the estrogen receptor (ER) rather than merely inhibiting its activity. This pure ER antagonist demonstrated efficacy in metastatic breast cancer (MBC), particularly after AI failure [3] [6] [8].

However, fulvestrant's clinical utility is constrained by its pharmacokinetic profile:

  • Administration: Requires painful intramuscular injections (500 mg monthly) due to poor oral bioavailability [3] [6].
  • Pharmacodynamics: Achieves suboptimal and transient ER degradation due to troughs in plasma concentration between doses [1] [3].
  • Limited tissue penetration: Suboptimal distribution may reduce efficacy in some metastatic sites [6].

Table 1: Evolution of SERD Therapeutics

GenerationRepresentative CompoundKey CharacteristicsPrimary Limitations
1stFulvestrantPure ER antagonist/degrader; effective against some ESR1mutIntramuscular injection; suboptimal PK/PD; poor tissue penetration
2nd (Early Oral)GDC-0810, SAR439859Oral bioavailability; SERD activityModerate potency; limited efficacy in ESR1mut; toxicity challenges
Next-GenGiredestrant, ElacestrantHigh oral bioavailability; superior ER degradation; potent against ESR1mutUnder investigation; long-term safety and optimal sequencing being defined

Unmet Therapeutic Needs in ER+ HER2− Breast Cancer and the Rationale for Giredestrant Development

Despite advances with CDK4/6 inhibitors and fulvestrant, significant unmet needs persist in ER+ HER2− breast cancer:

  • ESR1 Mutation-Driven Resistance: ESR1 mutations (e.g., Y537S, D538G) in the ER ligand-binding domain (LBD) cause ligand-independent ER activation, conferring resistance to AIs and reducing sensitivity to tamvestrant [3] [4] [6]. Preclinically, giredestrant binds the ER LBD with high affinity, inducing a conformation that promotes proteasomal degradation even with common ESR1 mutants. It achieves near-complete ER occupancy at nanomolar concentrations, outperforming fulvestrant in models of ESR1-mutated tumors [1] [5] [6].

  • Overcoming Prior Therapy Resistance: Resistance to CDK4/6 inhibitors combined with endocrine therapy is increasingly common in later-line MBC. Tumor cells often retain ER dependency, creating a rationale for more potent ER targeting. Giredestrant has demonstrated activity in patients progressing on prior CDK4/6i and/or fulvestrant, suggesting its mechanism can overcome cross-resistance [2] [4] [5].

  • Treatment Accessibility and Tolerability: The burden of monthly intramuscular injections impacts quality of life and limits fulvestrant's use in early-stage settings where years of therapy are needed. Oral SERDs like giredestrant offer convenience potentially improving adherence and enabling longer-term adjuvant applications [1] [6] [9].

The phase II acelERA BC trial (NCT04576455) provided clinical validation of giredestrant's rationale. While it did not meet its primary endpoint of statistically superior investigator-assessed PFS versus physician's choice endocrine therapy (PCET) (HR=0.81, 95% CI 0.60–1.10; P=0.1757), a prespecified subgroup analysis revealed a strong trend favoring giredestrant in patients with ESR1 mutations detected in circulating tumor DNA (ctDNA) (n=90; HR=0.60, 95% CI 0.35–1.03) compared to those without ESR1 mutations (HR=0.88) [4]. This suggests giredestrant effectively targets this biologically distinct resistance mechanism.

Table 2: Addressing Unmet Needs in ER+ HER2- Breast Cancer

Unmet NeedGiredestrant's Mechanism-Based ApproachSupporting Evidence
ESR1 Mutation ResistanceHigh-affinity binding to mutant ER LBD; induces degradation conformationPreclinical: Superior ER degradation vs fulvestrant in ESR1mut models [1] [6]. Clinical: acelERA trend in ESR1mut subgroup [4]
Post-CDK4/6i ResistanceMaintains ER degradation in tumors with cell cycle pathway activationPhase Ia/b: Clinical benefit with giredestrant + palbociclib post-CDK4/6i [2]
Oral Alternatives to InjectablesHigh oral bioavailability; once-daily dosingPhase I: Linear PK; sustained exposure above IC90 threshold [1] [2]

Giredestrant’s Position Within the SERD Class: Comparative Framework with Fulvestrant and Novel Oral SERDs

Giredestrant distinguishes itself within the competitive SERD landscape through its molecular design, preclinical potency, and evolving clinical profile:

  • Molecular Structure and Mechanism: Giredestrant’s 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol structure enables high ER-binding affinity (Ki < 0.1 nM) and robust degradation (DC50 < 1 nM in cell lines). Unlike fulvestrant, which requires intramuscular administration due to poor oral absorption, giredestrant achieves oral bioavailability via optimized physicochemical properties. Compared to other oral SERDs like elacestrant, giredestrant exhibits superior preclinical ER degradation and antitumor activity in xenograft models, including those harboring ESR1 mutations [1] [5] [6].

  • Clinical Efficacy Comparisons:

  • Versus Fulvestrant: In the Phase Ia/b GO39932 study, giredestrant monotherapy showed clinical benefit rates (CBR) of 48.6% in patients with prior endocrine therapy progression, including those with ESR1 mutations. When combined with palbociclib, CBR increased to 81.3% [2]. The ongoing Phase III pionERA study (NCT06065748/CO44657) directly compares giredestrant + CDK4/6i versus fulvestrant + CDK4/6i in adjuvant endocrine therapy-resistant advanced disease, with PFS as the primary endpoint [5].
  • Versus Other Oral SERDs: Elacestrant (EMERALD trial) demonstrated PFS superiority over PCET in ESR1-mutated MBC post-CDK4/6i. Giredestrant's acelERA data suggests a potentially larger magnitude of benefit in ESR1mut tumors (HR=0.60) compared to elacestrant's HR=0.55 in a similar population [3] [4] [6]. Head-to-head trials are lacking, but cross-trial comparisons suggest giredestrant may offer a favorable therapeutic index.

  • Expanding Therapeutic Settings: Giredestrant is under evaluation across the disease spectrum:

  • Metastatic Combination Therapy: persevERA (NCT04687236) tests giredestrant + palbociclib vs letrozole + palbociclib in 1st-line MBC [1]. evERA (NCT05306340) combines giredestrant with everolimus post-CDK4/6i [1].
  • Early-Stage Adjuvant Therapy: The Phase III lidERA study (NCT04961996) randomizes ER+ HER2− early breast cancer patients to adjuvant giredestrant versus physician's choice endocrine monotherapy (tamoxifen or AI), aiming to prevent recurrences, particularly late relapses [7] [9].

Table 3: Key Clinical Trials Positioning Giredestrant in ER+ Breast Cancer

Trial Name (Identifier)PhasePopulationInterventionPrimary EndpointStatus (2025)
acelERA BC (NCT04576455)IIER+ HER2− aBC, 1-2 prior linesGiredestrant vs PCET (fulvestrant/AI)INV-PFSCompleted; primary pub [4]
pionERA (NCT06065748)IIIER+ HER2− aBC, resistant to adjuvant ETGiredestrant + CDK4/6i vs Fulvestrant + CDK4/6iPFSRecruiting [5]
persevERA (NCT04687236)IIIFirst-line ER+ HER2− MBCGiredestrant + palbociclib vs Letrozole + palbociclibPFSOngoing [1]
lidERA (NCT04961996)IIIER+ HER2− early BC (adjuvant)Giredestrant vs Physician's choice ETIDFSRecruitment complete [7] [9]
evERA (NCT05306340)IIIER+ HER2− aBC post-CDK4/6iGiredestrant + everolimus vs PCETPFSOngoing [1]

Properties

CAS Number

1953133-47-5

Product Name

Giredestrant

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol

Molecular Formula

C27H31F5N4O

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1

InChI Key

GQCXHIKRWBIQMD-AKJBCIBTSA-N

SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.